TSHR Potency: Target Compound vs. Para-Fluoro Analog
The target compound exhibits a measurable functional potency at the human thyrotropin receptor (TSHR) of pEC50/pIC50 = 5.2 (corresponding to approximately 6.3 μM), as curated in the GPCRdb and ChEMBL databases [1]. This TSHR interaction represents a potential differentiating pharmacology from the para-fluoro analog 3-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide, for which publicly available TSHR activity data is not reported. The ortho-methyl substitution may confer distinct GPCR interaction geometry versus para-substituted congeners.
| Evidence Dimension | Functional potency at human TSHR (recombinant assay) |
|---|---|
| Target Compound Data | pEC50/pIC50 = 5.2 (~6.3 μM) |
| Comparator Or Baseline | 3-(4-Benzylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide: No publicly reported TSHR activity |
| Quantified Difference | Qualitative: detectable TSHR engagement vs. unreported |
| Conditions | Human TSHR recombinant GPCR assay; data curated in ChEMBL database |
Why This Matters
For programs targeting thyroid-related GPCR pathways, the documented TSHR engagement of the ortho-methyl compound provides a specific rationale for selection over para-substituted analogs lacking this data.
- [1] GPCRdb. CHEMBL1310661 Bioactivities: TSHR potency = 5.2. Available at: https://gpcrdb.org/ligand/20701/info View Source
